

# Zidebactam development history and timeline

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Zidebactam |           |  |  |
| Cat. No.:            | B611936    | Get Quote |  |  |

An In-depth Technical Guide on the Development History and Timeline of **Zidebactam** 

# **Executive Summary**

Zidebactam is a first-in-class β-lactam enhancer antibiotic from the bicyclo-acyl hydrazide (BCH) class, developed by the Indian pharmaceutical company Wockhardt. It represents a significant advancement in the fight against antimicrobial resistance (AMR), particularly against difficult-to-treat, multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria. In combination with the fourth-generation cephalosporin cefepime, as WCK 5222 (brand name ZAYNICH™), it employs a novel dual mechanism of action. This guide provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development timeline, and key experimental data. On October 1, 2025, Wockhardt announced the submission of a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for Zidebactam-Cefepime, marking a historic milestone as the first drug fully discovered and developed by an Indian pharmaceutical company to reach this stage.[1][2][3]

## **Discovery and Rationale**

**Zidebactam** emerged from Wockhardt's dedicated antibiotic research program, which has been active for over two decades.[4] The discovery was driven by the urgent need for novel agents to combat the rising threat of carbapenem-resistant Gram-negative pathogens. The limitations of traditional β-lactamase inhibitors, which are often ineffective against metallo-β-lactamases (MBLs) and certain Class D carbapenemases, prompted the exploration of alternative mechanisms.[5] **Zidebactam** was developed not just as a β-lactamase inhibitor but as a "β-lactam enhancer," designed to work synergistically with partner β-lactams.[6][7][8]



### **Mechanism of Action**

**Zidebactam**'s efficacy, particularly when combined with cefepime, stems from a unique dual-action mechanism that involves both direct antibacterial activity and  $\beta$ -lactamase inhibition.[6] [7][9]

- High-Affinity PBP2 Binding: Zidebactam binds with high affinity to penicillin-binding protein 2
  (PBP2) in Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter
  baumannii.[6][9][10] This is a direct bactericidal action.
- β-Lactamase Inhibition: It inhibits Ambler Class A (like KPC) and Class C (AmpC) β-lactamases.
   [6][11]
- Synergistic Action with Cefepime: Cefepime's primary target is PBP3. The combination of cefepime targeting PBP3 and zidebactam targeting PBP2 leads to a potent, synergistic bactericidal effect.[6][12] This concomitant binding of multiple essential PBPs circumvents the need for direct inhibition of all β-lactamases, providing activity against organisms producing MBLs (like NDM) and Class D carbapenemases, to which zidebactam is stable but does not directly inhibit.[5][12][13]



Click to download full resolution via product page



Diagram 1: Dual mechanism of action of Cefepime-Zidebactam.

## **Development Timeline and Key Milestones**

The development of **Zidebactam** has progressed steadily from discovery through to regulatory submission, marked by successful clinical trials and key regulatory designations.



Click to download full resolution via product page

Diagram 2: **Zidebactam**'s clinical development and regulatory timeline.

Key Clinical and Regulatory Events:

- Preclinical Phase: In vitro and in vivo studies established the dual mechanism of action and potent activity against a wide range of resistant Gram-negative pathogens.[5][6][12]
- Phase 1 Trials: A robust program of nine Phase 1 studies was conducted in the U.S. and China to evaluate the safety, tolerability, and pharmacokinetics of intravenous **Zidebactam**-Cefepime.[1][2] The trials were successfully completed.[14][15]
- Phase 2 Trial: A study in India demonstrated the combination's efficacy against diverse carbapenem-resistant infections, providing the basis for pivotal late-stage trials.[1]
- Regulatory Designations: The U.S. FDA granted Zidebactam-Cefepime Qualified Infectious
  Disease Product (QIDP) and Fast Track designations, acknowledging its potential to treat
  serious or life-threatening infections and facilitating an expedited review process.[1][2][16]
- Phase 3 Trial (ENHANCE 1): The pivotal global Phase 3 trial (NCT04979806) was a
  randomized, double-blind study comparing Zidebactam-Cefepime to meropenem for the
  treatment of complicated urinary tract infections (cUTI) or acute pyelonephritis (AP).[1][17]
  The study, conducted across 64 sites, successfully met its objectives, with results showing



**Zidebactam**-Cefepime was statistically superior to meropenem in overall success rates.[13] The trial's completion was recorded in November 2024.[17]

 NDA Submission: Wockhardt submitted the New Drug Application to the U.S. FDA on October 1, 2025.[1][2] Approval is anticipated in 2025.[18]

### **Data Presentation**

Table 1: In Vitro Activity of Cefepime-Zidebactam (1:1

Ratio) against Gram-Negative Pathogens

| Organism Group (Resistance Profile)                   | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | % Susceptible (at<br>≤8 mg/L) |
|-------------------------------------------------------|--------------------------|--------------------------|-------------------------------|
| Enterobacterales<br>(Overall)                         | 0.03                     | 0.25                     | 99.9%[19]                     |
| Carbapenem-<br>Resistant<br>Enterobacterales<br>(CRE) | -                        | -                        | 97.8%[19]                     |
| KPC-producing Enterobacterales                        | 0.25                     | 1                        | -                             |
| MBL-producing Enterobacterales                        | 0.5                      | 8                        | -                             |
| Pseudomonas<br>aeruginosa (Overall)                   | 1                        | 4                        | -                             |
| MBL-producing P. aeruginosa                           | 4                        | 8                        | -                             |
| Acinetobacter spp.                                    | 2                        | 8                        | -                             |
| Stenotrophomonas<br>maltophilia                       | 4                        | 32                       | -                             |

Data compiled from multiple in vitro surveillance studies. MIC values can vary based on the specific collection of isolates.[7][19][20]



## **Experimental Protocols**

# Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Testing

- Methodology: Broth microdilution testing is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
- Procedure:
  - Bacterial isolates are grown on appropriate agar plates to ensure purity and viability.
  - A standardized inoculum (typically 5 x 10<sup>5</sup> CFU/mL) is prepared in cation-adjusted
     Mueller-Hinton broth.
  - Serial two-fold dilutions of Cefepime-Zidebactam (at a fixed 1:1 ratio) and comparator agents are prepared in microtiter plates.
  - The bacterial inoculum is added to each well.
  - Plates are incubated at 35°C for 16-20 hours.
  - The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

# Protocol 2: Neutropenic Mouse Lung Infection Model (Acinetobacter baumannii)

This in vivo model was crucial for evaluating the pharmacodynamics of Cefepime-**Zidebactam**. [5]

- Animal Preparation: Swiss albino mice are rendered neutropenic by intraperitoneal injections
  of cyclophosphamide on days -4 and -1 relative to infection. This mimics the
  immunocompromised state of many patients with severe nosocomial infections.
- Infection: On day 0, mice are anesthetized and intranasally inoculated with a standardized suspension of an A. baumannii strain to establish a lung infection.







- Treatment: Two hours post-infection, treatment is initiated. Animals receive subcutaneous injections of cefepime alone, **zidebactam** alone, or the combination at various dosing regimens (e.g., every 2, 4, 6, or 12 hours) for 24 hours.
- Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized, and lungs are aseptically harvested and homogenized. Bacterial burden is quantified by plating serial dilutions of the homogenate and counting colony-forming units (CFU).
- Pharmacodynamic Goal: The primary endpoint is the reduction in bacterial load compared to untreated controls, often targeting a 1-log<sub>10</sub> kill. This allows for the determination of the required pharmacodynamic index, such as the percentage of time the free drug concentration remains above the MIC (%fT>MIC), for efficacy. For example, one study found that in the presence of zidebactam, the required cefepime %fT>MIC for a 1-log<sub>10</sub> kill of A. baumannii dropped from 38.9% to 15.5%.[5]





Click to download full resolution via product page

Diagram 3: Experimental workflow for the neutropenic mouse model.



# Protocol 3: Phase 3 Clinical Trial (ENHANCE 1 - NCT04979806)

- Official Title: A Phase 3, Randomized, Double-blind, Multicenter, Comparative Study to Determine the Efficacy and Safety of Cefepime-zidebactam vs. Meropenem in the Treatment of Complicated Urinary Tract Infection or Acute Pyelonephritis in Adults.[17]
- Study Design: Non-inferiority, randomized, double-blind.
- Patient Population: Hospitalized adults (≥18 years) with a clinical diagnosis of cUTI or AP.
   Approximately 530 subjects were enrolled.[17]
- Interventions:
  - Investigational Arm: Cefepime-zidebactam (2g/1g) administered intravenously every 8 hours.[8]
  - Comparator Arm: Meropenem (1g) administered intravenously every 8 hours.[8]
- Treatment Duration: 7 to 10 days.[17]
- Primary Outcome Measures: To assess the composite cure rate (clinical cure and microbiological eradication) at the Test-of-Cure visit.
- Status: The study was completed in November 2024.[17]

### Conclusion

The development of **Zidebactam**, in combination with cefepime, represents a paradigm shift from traditional β-lactamase inhibition to a "β-lactam enhancer" strategy. Its journey from a discovery program in India to a successful global Phase 3 trial and subsequent NDA submission to the U.S. FDA is a landmark achievement.[1][21] With its novel dual mechanism of action, **Zidebactam**-Cefepime demonstrates potent activity against a broad spectrum of multidrug-resistant Gram-negative pathogens, including those producing challenging carbapenemases. It holds the promise of becoming a critical therapeutic option for clinicians treating serious infections with limited or no available treatment alternatives.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. investywise.com [investywise.com]
- 3. scanx.trade [scanx.trade]
- 4. Wockhardt receives USFDA acknowledgement for phase III clinical trial of WCK 5222 [worldpharmatoday.com]
- 5. The Novel β-Lactam Enhancer Zidebactam Augments the In Vivo Pharmacodynamic Activity of Cefepime in a Neutropenic Mouse Lung Acinetobacter baumannii Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 6. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model -PMC [pmc.ncbi.nlm.nih.gov]
- 7. WCK 5222 (cefepime/zidebactam) antimicrobial activity tested against Gram-negative organisms producing clinically relevant β-lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Pipeline/Projects Wockhardt [wockhardt.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Zaynich (cefepime/zidebactam) News LARVOL Sigma [sigma.larvol.com]
- 14. business-standard.com [business-standard.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Wockhardt submits NDA to USFDA for Zidebactam-Cefepime injection [indianpharmapost.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]



- 18. Wockhardt's Novel Antibiotic 'Zaynich' Expected to Receive USFDA Approval in 2025 [trial.medpath.com]
- 19. Antimicrobial activity of cefepime/zidebactam (WCK 5222), a β-lactam/β-lactam enhancer combination, against clinical isolates of Gram-negative bacteria collected worldwide (2018-19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Wockhardt Submits First Indian-Developed Antibiotic to US FDA for Multidrug-Resistant UTI Treatment [trial.medpath.com]
- To cite this document: BenchChem. [Zidebactam development history and timeline].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611936#zidebactam-development-history-and-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com